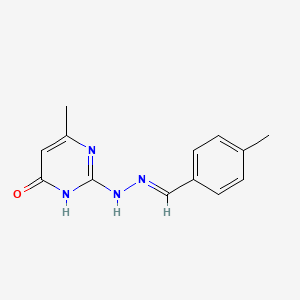![molecular formula C18H14N4OS2 B11986743 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11986743.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization.
Synthesis of Indole Derivative: The indole derivative is synthesized separately, often starting from aniline through a Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the benzothiazole and indole derivatives through a hydrazide linkage. This is typically done by reacting the benzothiazole derivative with hydrazine hydrate, followed by condensation with the indole aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and indole rings.
Reduction: Reduced forms of the hydrazide linkage.
Substitution: Substituted benzothiazole or indole derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: May involve inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is unique due to the combination of the benzothiazole and indole rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H14N4OS2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H14N4OS2/c23-17(11-24-18-21-15-7-3-4-8-16(15)25-18)22-20-10-12-9-19-14-6-2-1-5-13(12)14/h1-10,19H,11H2,(H,22,23)/b20-10+ |
Clave InChI |
LCGJHHIGJHKPCO-KEBDBYFISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B11986676.png)
![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986679.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11986685.png)

![N'-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11986697.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986701.png)
![[9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11986716.png)
![4-Bromo-2-[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11986717.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986721.png)
![2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986736.png)



